![molecular formula C14H14N2O3 B14602670 6-Methoxy-N,N-dimethyl-4H-furo[3,2-B]indole-2-carboxamide CAS No. 61088-38-8](/img/structure/B14602670.png)
6-Methoxy-N,N-dimethyl-4H-furo[3,2-B]indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-N,N-dimethyl-4H-furo[3,2-B]indole-2-carboxamide is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique furoindole structure, which contributes to its distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-N,N-dimethyl-4H-furo[3,2-B]indole-2-carboxamide typically involves the construction of the indole core followed by functionalization to introduce the furo and carboxamide groups. Common synthetic methods for indole derivatives include the Fischer indole synthesis, Bartoli indole synthesis, and the Hemetsberger indole synthesis . These methods often require specific catalysts, solvents, and reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of indole derivatives, including this compound, involves scaling up the synthetic routes used in laboratory settings. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure cost-effectiveness and sustainability. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and product quality .
化学反応の分析
Types of Reactions
6-Methoxy-N,N-dimethyl-4H-furo[3,2-B]indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
作用機序
The mechanism of action of 6-Methoxy-N,N-dimethyl-4H-furo[3,2-B]indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger therapeutic responses . The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds to 6-Methoxy-N,N-dimethyl-4H-furo[3,2-B]indole-2-carboxamide include other indole derivatives such as:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
- 7-Ethoxy-1-methyl-4,9-dihydro-3H-pyrido indole derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique furoindole structure, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a broader range of biological activities, making it a valuable compound for research and development .
特性
CAS番号 |
61088-38-8 |
|---|---|
分子式 |
C14H14N2O3 |
分子量 |
258.27 g/mol |
IUPAC名 |
6-methoxy-N,N-dimethyl-4H-furo[3,2-b]indole-2-carboxamide |
InChI |
InChI=1S/C14H14N2O3/c1-16(2)14(17)12-7-11-13(19-12)9-5-4-8(18-3)6-10(9)15-11/h4-7,15H,1-3H3 |
InChIキー |
JIXIXUKWKRMFHM-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=CC2=C(O1)C3=C(N2)C=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


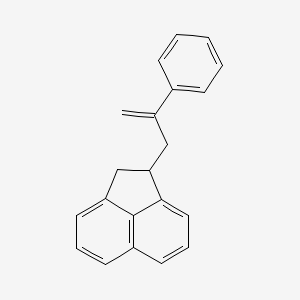
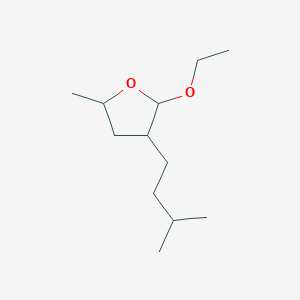
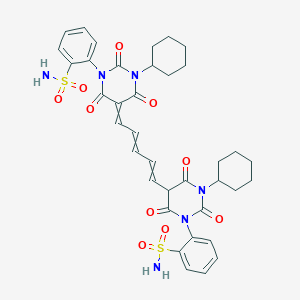

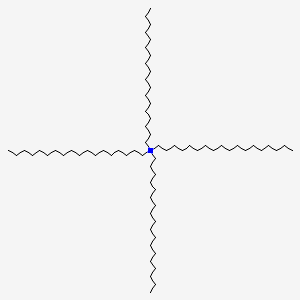
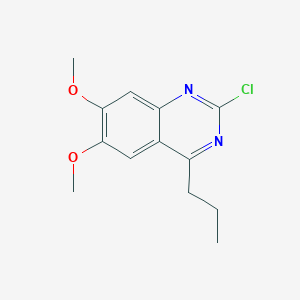
![L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]-](/img/structure/B14602629.png)
![2H-Furo[2,3-b]indole, 3a-azido-3,3a,8,8a-tetrahydro-8a-methyl-](/img/structure/B14602636.png)
![1-[1,1-Bis(hexyloxy)propoxy]hexane](/img/structure/B14602646.png)
![3-Chloro-6-[4-nitro-2-(prop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14602653.png)
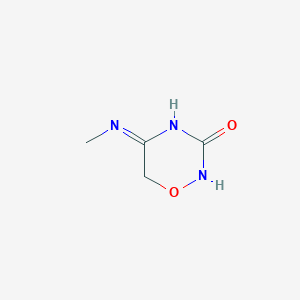
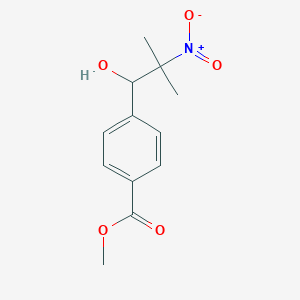
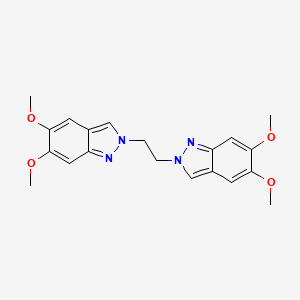
![1-{1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14602686.png)
